5-Bromo-1,4-dimethyl-1H-pyrazole
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The term “Pyrazole” was coined by Ludwig Knorr in 1883 . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthetic Route and Kinetic Studies :
- The Novel Synthetic Route of 3,5-Dimethyl-1-(3-Phenylpropyl)-1H-Pyrazole: Research demonstrates a successful kinetic study for synthesizing 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole using 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane. This process employs phase transfer catalysis and ultrasonic irradiation conditions, highlighting the potential utility of bromo-substituted pyrazoles in organic synthesis (Wang, Brahmayya, & Hsieh, 2015).
Tautomerism Studies :
- Structure and Tautomerism of 4-Bromo Substituted 1H-Pyrazoles: This study focuses on the tautomerism of 4-bromo-1H-pyrazoles. The research uses magnetic resonance spectroscopy and X-ray crystallography, providing insights into the behavior of these compounds in different states, which is crucial for understanding their chemical properties (Trofimenko et al., 2007).
Synthesis of Pyrazoles :
- Brominated Trihalomethylenones as Precursors to Pyrazoles: This paper explores the use of brominated trihalomethylenones as precursors in synthesizing various pyrazole derivatives. It highlights a methodological approach for synthesizing these compounds, showcasing the versatility of bromo-substituted pyrazoles in organic chemistry (Martins et al., 2013).
Chemical Reactions and Regioselectivity :
- Chemo- and Regioselective Reactions of 5-Bromo Enones/Enaminones with Pyrazoles: This research provides insight into the unexpected formation of N,O-aminal derivatives from the reaction of 5-bromo enones with pyrazoles, highlighting the unique chemical behavior and potential applications of bromo-substituted pyrazoles in selective synthesis processes (Moraes et al., 2019).
Photoreactions and Tautomerism :
- Photoinduced Tautomerization in Pyrazolylpyridines: Studies on pyrazolylpyridines, including derivatives of bromo-substituted pyrazoles, show various photoreactions, such as intramolecular and intermolecular proton transfers. These findings are significant for understanding the photophysical properties of these compounds (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which 5-bromo-1,4-dimethyl-1h-pyrazole belongs, are known to interact with various biological targets . These targets often bear a pyrazole moiety, and changes in the structure of the pyrazole can lead to changes in the properties of these targets .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This reactivity can impact the synthetic strategies where pyrazoles are involved, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can affect various biochemical pathways, leading to downstream effects.
Result of Action
The structural changes in pyrazoles due to tautomerism can translate into changes in properties, potentially leading to various molecular and cellular effects .
Action Environment
It is known that pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, suggesting that they may be influenced by various environmental factors .
Safety and Hazards
Future Directions
The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,4-dimethyl-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
It is known that pyrazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it has been observed to have significant biological activity, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-bromo-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCYRDDMLBDMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393583-34-0 |
Source
|
Record name | 5-bromo-1,4-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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